Thiazolo[5,4-b]pyridine-2,5-diamine
Description
Properties
Molecular Formula |
C6H6N4S |
|---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-2,5-diamine |
InChI |
InChI=1S/C6H6N4S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,7,10)(H2,8,9) |
InChI Key |
NFEBBPDUBXCRIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)N)N |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthetic Routes
The most common and foundational synthesis of Thiazolo[5,4-b]pyridine-2,5-diamine involves cyclization reactions starting from appropriately substituted pyridine and thiazole precursors.
Starting Materials and General Approach :
Typically, 3-amino-2-chloro-5-substituted pyridines are reacted with isothiocyanates under thermal or microwave conditions to induce cyclization forming the thiazolo[5,4-b]pyridine core. For example, 3-amino-2-chloro-5-methylpyridine reacts with phenyl isothiocyanate to produce N-phenylthiazolo[5,4-b]pyridin-2-amine derivatives, which can be further converted to the diamine form.Reaction Conditions :
Conventional heating at 110 °C for 4 hours in various solvents was initially used; however, the use of green solvents such as sabinene has been demonstrated to improve reaction efficiency and environmental compatibility. Microwave irradiation at 130 °C for 2 hours in sabinene solvent has yielded up to 64% product, showcasing the advantage of microwave-assisted synthesis in reducing reaction times and improving yields.Mechanistic Insights :
The mechanism involves nucleophilic attack of the amino group on the isothiocyanate, followed by intramolecular displacement of the chlorine atom, forming the thiazole ring. This was validated by the formation of thiourea intermediates and tautomeric thione/thiol species that facilitate cyclization.
Multi-Step Synthetic Pathways Incorporating Cross-Coupling Reactions
Advanced synthetic routes include multi-step procedures where the thiazolo[5,4-b]pyridine core is functionalized or constructed via palladium-catalyzed Suzuki cross-coupling reactions.
Synthesis Overview :
Substituted thiazolo[5,4-b]pyridine derivatives, including diamines, have been synthesized through initial formation of the bicyclic scaffold followed by cross-coupling to introduce various aryl or heteroaryl substituents at specific positions. This approach allows for structural diversity and optimization of biological activity.Experimental Details :
The Suzuki coupling typically involves boronic acid derivatives and halogenated thiazolo[5,4-b]pyridine intermediates under palladium catalysis. Reaction monitoring is performed by thin-layer chromatography, and products are purified by column chromatography to achieve >95% purity. Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC/MS) confirm structural integrity.Biological Relevance :
These derivatives have demonstrated potent biological activities, including anticancer effects, validating the synthetic strategy for generating pharmacologically relevant compounds.
Structure-Activity Relationship (SAR)-Driven Functionalization
The preparation of this compound derivatives often involves targeted modifications to enhance biological activity, guided by SAR studies.
Functional Group Modifications :
Modifications at the 2- and 5-positions with amino groups allow for hydrogen bonding and interaction with enzyme active sites. Additional substitutions at the 6-position and other ring positions have been explored to improve kinase inhibition properties, particularly against targets like c-KIT and EGFR.Synthesis of Potent Derivatives :
A series of 31 novel derivatives were synthesized with variations in substituents to overcome drug resistance in gastrointestinal stromal tumors (GIST). The compound labeled 6r showed superior enzymatic inhibitory activity and anti-proliferative effects compared to imatinib, highlighting the importance of synthetic modifications in drug development.
Green Chemistry Approaches
Recent advances emphasize environmentally friendly synthesis using green solvents and energy-efficient methods.
Use of Sabinene as a Green Solvent :
Sabinene, a naturally derived solvent, has been used to replace traditional organic solvents in the cyclization step. This method reduces environmental impact while maintaining or improving yields and reaction times, especially under microwave irradiation.Microwave Irradiation :
Microwave-assisted synthesis accelerates reaction kinetics, reduces energy consumption, and often leads to higher purity products. For this compound, microwave heating at 130 °C for 2 hours in sabinene yielded 64% product, which is competitive with conventional methods.
Summary Table of Key Preparation Methods
| Methodology | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Conventional Cyclization | 3-Amino-2-chloro-5-methylpyridine + Isothiocyanates | 110 °C, 4 h, conventional solvents | ~60-70 | Longer reaction time, moderate yield |
| Microwave-Assisted Cyclization | Same as above | 130 °C, 2 h, sabinene solvent | 64 | Faster, greener, good yield |
| Multi-Step with Suzuki Coupling | Halogenated thiazolo[5,4-b]pyridine + Boronic acids | Pd-catalyzed, various solvents, RT to reflux | Variable | Enables structural diversification |
| SAR-Driven Functionalization | Various substituted precursors | Customized per derivative | Variable | Tailored for biological activity |
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-b]pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives reacting with nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Thiazolo[5,4-b]pyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridine-2,5-diamine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations :
Ring Fusion Position :
- Thiazolo[5,4-b]pyridine derivatives exhibit kinase inhibition (e.g., c-KIT, PI3Kα) , whereas thiazolo[4,5-b]pyridines show broader antimicrobial and anticancer activities . The 5,4-b fusion may optimize interactions with kinase ATP-binding pockets.
- Thiazolo[5,4-d]pyrimidines, with a pyrimidine fusion, demonstrate potent PI3Kα inhibition (IC50 = 3.6 nM) due to sulfonamide substituents enhancing charged interactions with Lys802 .
Substituent Effects :
- In this compound derivatives, the 3-(trifluoromethyl)phenyl group at R1 enhances c-KIT inhibition (IC50 = 9.87 µM) by fitting into hydrophobic pockets .
- Methoxy or morpholinyl groups in thiazolo[4,5-b]pyridines improve solubility and antimicrobial activity , while electron-deficient aryl sulfonamides in thiazolo[5,4-d]pyrimidines boost PI3Kα potency .
Pharmacological Profiles
- Kinase Inhibition : this compound derivatives show dual c-KIT and PI3Kα inhibition, making them candidates for oncology applications . In contrast, thiazolo[4,5-d]pyrimidines are explored for anti-inflammatory and antiviral roles .
- Antioxidant Activity : Thiazolo[4,5-b]pyridine derivatives exhibit antioxidant properties linked to electron-donating substituents (e.g., methoxy groups) , a feature less emphasized in the diamine variant.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for Thiazolo[5,4-b]pyridine-2,5-diamine derivatives, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis often involves cyclization reactions using precursors like 5-amino-2-methoxypyridine with thiourea derivatives under acidic conditions. For example, Suzuki-Miyaura cross-coupling is employed to introduce aryl/alkyl groups at specific positions using palladium(II) acetate and ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) in toluene at reflux . Purification typically involves column chromatography with gradients (e.g., ethyl acetate/hexane) and characterization via NMR to confirm regioselectivity .
Q. How is structural characterization of Thiazolo[5,4-b]pyridine derivatives performed to ensure synthetic fidelity?
- Methodological Answer : Multi-modal analysis is critical:
- NMR spectroscopy (, ) identifies substituent positions and confirms ring fusion (e.g., δ 9.25 ppm for aromatic protons in thiazolo-pyridine cores) .
- High-resolution mass spectrometry (HRMS) verifies molecular weight, particularly for brominated or methylated derivatives .
- X-ray crystallography (when feasible) resolves ambiguities in regiochemistry, as seen in studies of spirobifluorene-modified analogs .
Q. What preliminary biological assays are recommended for screening Thiazolo[5,4-b]pyridine derivatives?
- Methodological Answer : Initial screening often targets kinase inhibition (e.g., PI3K, c-KIT) using:
- Enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay for PI3Kα) to measure IC values .
- Cell viability assays (MTT/XTT) against cancer cell lines (e.g., GIST-T1 for c-KIT inhibitors) to assess cytotoxicity .
- Receptor binding studies (e.g., H receptor antagonism via radioligand displacement) to evaluate selectivity .
Advanced Research Questions
Q. How do structural modifications at the 2- and 5-positions impact kinase inhibitory activity and selectivity?
- Methodological Answer : SAR studies reveal:
- Electron-withdrawing groups (e.g., Br at position 5) enhance c-KIT binding affinity by 3-fold compared to unsubstituted analogs, likely due to improved hydrophobic interactions .
- Methoxy groups at position 5 reduce PI3K inhibition but increase H receptor selectivity, suggesting steric effects modulate target engagement .
- Diamine substitution at position 2 improves solubility but may reduce membrane permeability, requiring prodrug strategies .
Q. What experimental approaches address discrepancies in reported biological activities of Thiazolo[5,4-b]pyridine derivatives?
- Methodological Answer : Contradictions in IC values often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
- Cell line heterogeneity : Use isogenic pairs (e.g., imatinib-sensitive vs. resistant GIST lines) to isolate resistance mechanisms .
- Metabolic stability : Incorporate microsomal stability assays (e.g., liver microsomes + NADPH) to account for compound degradation in vitro .
Q. How can QSAR modeling guide the design of Thiazolo[5,4-b]pyridine derivatives with improved pharmacological profiles?
- Methodological Answer :
- Descriptor selection : Use topological polar surface area (TPSA) and LogP to predict blood-brain barrier penetration for neuroactive derivatives .
- 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic/hydrophobic fields to optimize substituent placement, as demonstrated in DHFR inhibitor studies .
- Machine learning : Train models on public datasets (e.g., ChEMBL) to prioritize novel scaffolds with balanced potency/ADMET properties .
Safety and Handling
Q. What safety protocols are critical when handling Thiazolo[5,4-b]pyridine derivatives in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HS during thiol-group reactions) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
